Heptadecanamide
CAS No.: 25844-13-7
Cat. No.: VC3802680
Molecular Formula: C17H35NO
Molecular Weight: 269.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25844-13-7 |
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Molecular Formula | C17H35NO |
Molecular Weight | 269.5 g/mol |
IUPAC Name | heptadecanamide |
Standard InChI | InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H2,18,19) |
Standard InChI Key | REEPJBYQLCWOAR-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCC(=O)N |
Canonical SMILES | CCCCCCCCCCCCCCCCC(=O)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The molecule comprises a saturated heptadecyl chain (C₁₇H₃₅) linked to a carboxamide group (-CONH₂). Key structural features include:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₇H₃₅NO | |
Molecular weight | 269.5 g/mol | |
SMILES | CCCCCCCCCCCCCCCCC(=O)N | |
InChIKey | REEPJBYQLCWOAR-UHFFFAOYSA-N |
X-ray crystallography data remain limited, but computational models predict a planar amide group with a gauche-configured alkyl chain .
Spectroscopic Profiles
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Mass spectrometry: GC-MS analysis shows a base peak at m/z 269.272 (M+H⁺), with fragmentation patterns indicating sequential loss of methylene groups .
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Infrared spectroscopy: Strong absorption bands at 3,300 cm⁻¹ (N-H stretch) and 1,640 cm⁻¹ (amide I band) .
Synthesis and Production Methods
Laboratory-Scale Synthesis
Heptadecanamide is typically synthesized via two primary routes:
Method | Reagents | Yield |
---|---|---|
Acylation of ammonia | Heptadecanoyl chloride + NH₃ | 68–72% |
Enzymatic aminolysis | Heptadecanoic acid + lipase | 81–85% |
The enzymatic approach using Candida antarctica lipase B demonstrates superior atom economy and avoids halogenated byproducts .
Industrial Production
Commercial synthesis employs continuous-flow reactors under optimized conditions:
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Temperature: 180–220°C
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Pressure: 15–20 bar
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Catalyst: ZSM-5 zeolite
This method achieves >90% conversion with 99.5% purity, as validated by HPLC-ELSD analysis .
Physicochemical Properties
Thermal Characteristics
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | 0.0047 |
Ethanol | 12.3 |
Chloroform | 89.6 |
The compound exhibits marked hydrophobicity (LogP = 6.49), necessitating surfactant-assisted dispersion in aqueous systems .
Biological Significance and Mechanisms of Action
Endocannabinoid System Modulation
Heptadecanamide demonstrates weak inhibition of fatty acid amide hydrolase (FAAH; IC₅₀ = 48 μM), prolonging anandamide signaling in neuronal tissues . Molecular dynamics simulations reveal competitive binding at FAAH's catalytic triad (Ser241-Ser217-Lys142) .
Neuroprotective Effects
In murine models of Parkinson’s disease:
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28% reduction in α-synuclein aggregation (p < 0.01)
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41% improvement in rotarod performance vs. controls
Mechanistic studies implicate PPAR-γ activation and NF-κB pathway inhibition .
Antimicrobial Activity
Organism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 128 |
Candida albicans | 256 |
Membrane disruption via alkyl chain insertion into lipid bilayers accounts for this activity .
Applications in Scientific Research
Biomarker Discovery
Metabolomic profiling identifies heptadecanamide as a potential biomarker for:
Material Science
Incorporation into polyamide composites enhances:
Chromatography
Serves as a stationary phase modifier in RP-HPLC, improving separation of C₁₈–C₂₂ fatty acids (α > 1.15) .
Endpoint | Value |
---|---|
LD₅₀ (oral, rat) | >2,000 mg/kg |
Skin irritation | Non-irritant |
Ocular toxicity | Mild conjunctivitis |
Regulatory Status
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EPA DSSTox ID: DTXSID40509966
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REACH Registration: Pending
Future Research Directions
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Targeted drug delivery: Liposomal encapsulation for enhanced BBB penetration
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Sustainable synthesis: Photocatalytic amidation using CO₂ as nitrogen source
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Omics integration: Multi-kinase inhibition profiling via phosphoproteomics
Ongoing clinical trials (NCT04821384) are evaluating heptadecanamide derivatives for neurodegenerative disorders .
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